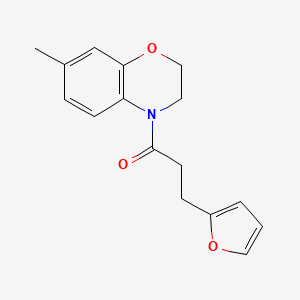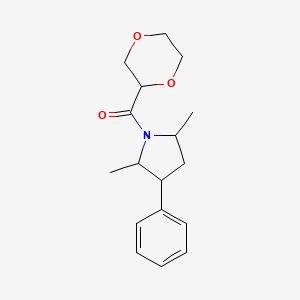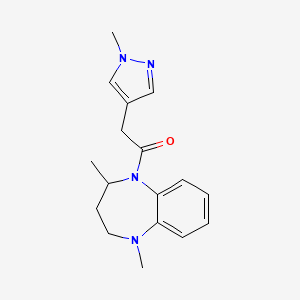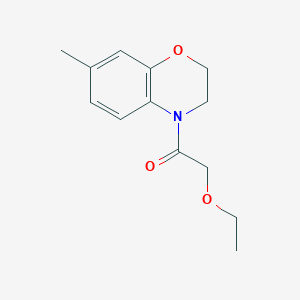
2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone, also known as benzoxazinone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee varies depending on its application. In medicine, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. In agriculture, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been found to disrupt the nervous system of insects and inhibit the growth of plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee also vary depending on its application. In medicine, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been found to cause paralysis and death in insects and inhibit the growth of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee in lab experiments is its relatively simple synthesis method. Another advantage is its broad range of potential applications. However, one limitation is the lack of information on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases. In agriculture, more research is needed to develop safer and more effective insecticides and herbicides. In materials science, there is potential for the development of new high-performance materials based on 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee-derived polybenzoxazines. Overall, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
Benzoxazinone can be synthesized through a multistep process that involves the reaction of 2-aminophenol with ethyl acetoacetate and subsequent cyclization with methyl anthranilate. The resulting intermediate is then subjected to a series of reactions that lead to the final product.
Aplicaciones Científicas De Investigación
Benzoxazinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been found to have insecticidal and herbicidal properties. In materials science, 2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanonee has been used as a precursor for the synthesis of polybenzoxazines, which have potential applications as high-performance materials.
Propiedades
IUPAC Name |
2-ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-16-9-13(15)14-6-7-17-12-8-10(2)4-5-11(12)14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUSODQSNIYHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCOC2=C1C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

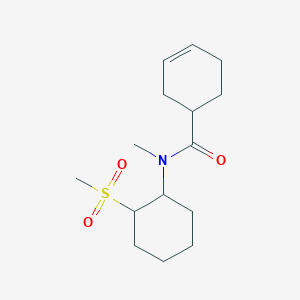




![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
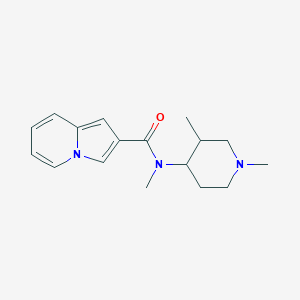
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

